3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid;hydrochloride

Description

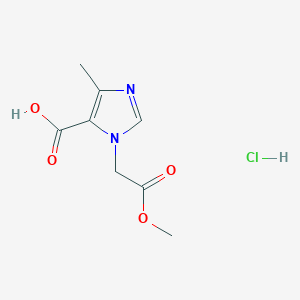

3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound featuring an imidazole core substituted with a methoxy-oxoethyl group at position 3, a methyl group at position 5, and a carboxylic acid at position 4, forming a hydrochloride salt. The compound is synthesized through multi-step reactions involving intermediates like 5-methylimidazole-4-carboxylic acid ethyl ester, followed by hydrolysis and salt formation .

Properties

IUPAC Name |

3-(2-methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4.ClH/c1-5-7(8(12)13)10(4-9-5)3-6(11)14-2;/h4H,3H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWWDPYKDYXLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CC(=O)OC)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 5-methylimidazole with a suitable methoxy-oxoethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy-oxoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on molecular structure, physicochemical properties, and applications.

Structural and Molecular Comparison

*Molecular formula of the target compound inferred as C9H11ClN2O4 based on substituents.

Physicochemical and Functional Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs. In contrast, the oxazole derivative (176.65 g/mol) has lower molecular weight but reduced solubility due to hydrophobic ethyl/methyl groups .

- Stability : Imidazole derivatives are prone to hydrolysis under acidic conditions, whereas oxazoles (e.g., ) exhibit higher stability due to reduced ring strain. Benzimidazoles (e.g., ) are thermally stable but susceptible to oxidation at the chloromethyl site.

- Bioactivity : The imidazole core in the target compound is associated with kinase inhibition or antimicrobial activity, similar to benzimidazole derivatives . Piperazine derivatives (e.g., ) are often used in CNS drugs due to their ability to cross the blood-brain barrier.

Research Findings and Key Insights

- Positional Isomerism : The imidazole derivatives (target compound vs. ) demonstrate how substituent positioning alters electronic properties and binding affinity. For example, the carboxylic acid at C4 vs. C5 affects intermolecular interactions .

- Chiral Synthesis : highlights enzymatic methods for high-purity intermediates, suggesting that similar approaches could optimize the target compound’s synthesis .

- Stability Challenges : The hydrochloride salt of the target compound may degrade under prolonged exposure to moisture, necessitating controlled storage conditions .

Biological Activity

3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid; hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including effects on cell viability, antimicrobial properties, and potential mechanisms of action.

Chemical Structure

The compound is characterized by its imidazole ring, which is known for its biological significance. The structure can be represented as follows:

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including the compound . Research indicates that imidazole derivatives exhibit activity against various pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

2. Cytotoxicity and Cell Viability

A study evaluating the cytotoxic effects of various imidazole derivatives on human dermal fibroblasts (HFF-1) showed that 3-(2-Methoxy-2-oxoethyl)-5-methylimidazole-4-carboxylic acid; hydrochloride maintains high cell viability at lower concentrations. The MTS assay results indicated that concentrations below 156 µg/mL resulted in cell viability exceeding 80%, while higher concentrations significantly reduced viability .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 39 | ≥80 |

| 78 | ≥80 |

| 156 | ≥80 |

| 313 | <50 |

This suggests a dose-dependent cytotoxic effect, where lower concentrations are safer for cellular health.

The mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the imidazole ring plays a crucial role in interacting with biological targets, potentially disrupting cellular processes in pathogens while sparing human cells at lower concentrations .

Case Study 1: Evaluation of Imidazole Derivatives

A comprehensive evaluation was conducted on nine piperazine-tagged imidazole derivatives, including the compound of interest. The study assessed their effects across five different cell lines: MCF-7, PC3, Du145, HepG2, and HFF-1. Among these, certain derivatives demonstrated significant anticancer activity with minimal cytotoxicity to normal cells .

Case Study 2: Synthesis and Biological Evaluation

Another study synthesized novel imidazole derivatives and evaluated their biological activities. The findings indicated that these compounds could inhibit the growth of specific cancer cell lines while maintaining a favorable safety profile in normal human cells . This reinforces the potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.